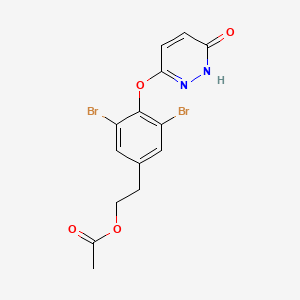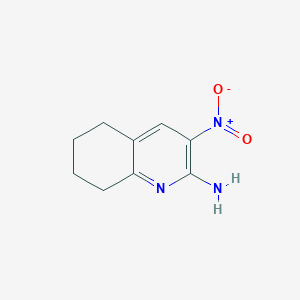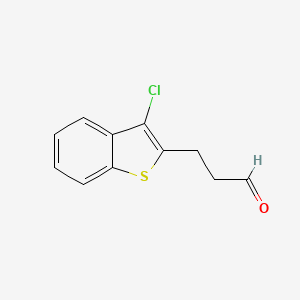
2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile
Übersicht
Beschreibung
2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile typically involves a series of reactions starting from readily available precursors. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with suitable dipolarophiles . This reaction is often catalyzed by metal catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times . Additionally, the use of continuous flow reactors can help scale up the production process while maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce primary amines, and substitution reactions can result in a variety of substituted isoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile include other isoxazole derivatives, such as:
- 3-Amino-5-methylisoxazole
- 5-Amino-3-methylisoxazole-4-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can impart unique biological activities and chemical reactivity. This makes it a valuable compound for developing new drugs and materials with tailored properties .
Eigenschaften
Molekularformel |
C7H9N3O |
|---|---|
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C7H9N3O/c1-7(2,4-8)5-3-6(9)11-10-5/h3H,9H2,1-2H3 |
InChI-Schlüssel |
LDHICMFANRUQBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C1=NOC(=C1)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Cyanoethyl)phenylamino]ethyl ethylcarbamate](/img/structure/B8648949.png)




![5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl-](/img/structure/B8648968.png)



![5-[4-(Dimethylamino)benzoyl]-4-methyl-1,3-thiazol-2(3H)-one](/img/structure/B8649014.png)


